Product packaging for Meropenem-vaborbactam(Cat. No.:CAS No. 2031124-72-6)

Meropenem-vaborbactam

Cat. No.: B606474
CAS No.: 2031124-72-6
M. Wt: 680.6 g/mol
InChI Key: SDJYWZHQLNEXKV-SSHSFQATSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbavance is the trade name for the fixed-dose combination of Meropenem, a broad-spectrum carbapenem antibiotic, and Vaborbactam, a novel cyclic boronic acid beta-lactamase inhibitor . This combination is a critical research tool for studying serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) . Vaborbactam functions by inhibiting serine carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC), which effectively restores the bactericidal activity of Meropenem against resistant strains . Meropenem itself kills bacteria by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis . Surveillance studies on U.S. MDR isolates have demonstrated a susceptibility rate of 99.1% to Meropenem-Vaborbactam, underscoring its significant research value as a potent agent against these challenging pathogens . This makes Carbavance an essential compound for in vitro investigations into overcoming antibiotic resistance, mechanisms of action, and the development of new therapeutic strategies. This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications such as fundamental studies, pharmaceutical research, and assay development . RUO products are not intended for diagnostic or therapeutic use in humans and are not subject to the same regulatory evaluations as approved drugs or in vitro diagnostic medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41BN4O10S2 B606474 Meropenem-vaborbactam CAS No. 2031124-72-6

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S.C12H16BNO5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+,11-,12-;8-,10-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYWZHQLNEXKV-SSHSFQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41BN4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031124-72-6
Record name Meropenem mixture with vaborbactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2031124726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Foundations of Carbavance S Antimicrobial Action

Meropenem (B701): Elucidation of its Mechanism via Penicillin-Binding Protein (PBP) Interactions

Meropenem is a broad-spectrum carbapenem (B1253116) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. patsnap.compediatriconcall.com

Specificity and Kinetics of PBP Binding

Meropenem readily penetrates the bacterial cell wall to reach its PBP targets. pediatriconcall.comdrugbank.com It demonstrates high affinity for a range of PBPs, with specific targets varying depending on the bacterial species. For instance, in Escherichia coli and Pseudomonas aeruginosa, meropenem exhibits its strongest affinities towards PBP 2, PBP 3, and PBP 4. drugbank.com In Staphylococcus aureus, it targets PBP 1, PBP 2, and PBP 4. drugbank.com The binding of meropenem to these PBPs is a crucial step in disrupting cell wall integrity. patsnap.compediatriconcall.compatsnap.com

Meropenem's binding to PBPs involves the acylation of the catalytic serine residue in the active site of these enzymes. This covalent interaction inhibits the transpeptidation and transglycosylation reactions necessary for the proper cross-linking of peptidoglycan chains, a vital component of the bacterial cell wall. microbenotes.commdpi.com

Inhibition of Bacterial Cell Wall Synthesis and Lysis Cascade

By binding to PBPs, meropenem disrupts the synthesis and maintenance of the peptidoglycan layer, which provides structural rigidity to the bacterial cell wall. patsnap.compediatriconcall.compatsnap.com The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to a loss of structural integrity. patsnap.compatsnap.com This compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death. patsnap.compatsnap.commicrobenotes.com This bactericidal action is effective against a wide range of bacteria. patsnap.com

While inhibition of peptidoglycan cross-linking is the primary mechanism, the cascade following PBP inhibition can also involve the activation of bacterial autolytic enzymes, which further contribute to cell wall degradation and lysis. microbenotes.com However, the extent of lysis upon cell wall synthesis inhibition can vary among different bacterial species. plos.orgresearchgate.net

Vaborbactam (B611620): Molecular Mechanism of Beta-Lactamase Inhibition

Vaborbactam is a novel beta-lactamase inhibitor designed to protect meropenem from degradation by certain beta-lactamase enzymes produced by resistant bacteria. nih.govdrugbank.comdovepress.com Unlike some other beta-lactamase inhibitors, vaborbactam is a non-beta-lactam, cyclic boronic acid-based molecule. mdpi.combiomedpharmajournal.org

Boronic Acid Transition State Analogue Mechanism and Covalent Adduct Formation

Vaborbactam functions as a transition state analogue inhibitor of serine beta-lactamases. asm.orgasm.orgwikipedia.orgacs.org Its mechanism of inhibition involves the boron atom in its structure, which acts as an electrophile. mdpi.comasm.orgwikipedia.org This boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of serine beta-lactamases. mdpi.comasm.orgwikipedia.orgacs.org This interaction leads to the formation of a tetrahedral intermediate that mimics the transition state of the enzymatic hydrolysis of beta-lactam antibiotics. asm.orgasm.orgwikipedia.orgacs.org

The formation of this stable, yet reversible, covalent adduct effectively inactivates the beta-lactamase enzyme, preventing it from hydrolyzing and inactivating meropenem. drugbank.comasm.orgwikipedia.org A notable feature of vaborbactam's interaction is the potential for additional stabilizing interactions within the enzyme's active site, such as hydrogen bonds formed by its exocyclic hydroxyl group and amide carbonyl, which contribute to its potency. mdpi.comacs.orgfrontiersin.org

Spectrum of Beta-Lactamase Inhibition (Ambler Class A and C Enzymes)

Vaborbactam is a potent inhibitor of a specific range of beta-lactamase enzymes. drugbank.comasm.orgresearchgate.net Its inhibitory spectrum primarily includes Ambler Class A and Class C serine beta-lactamases. patsnap.comdrugbank.commicrobenotes.comnih.govdrugbank.commdpi.combiomedpharmajournal.orgasm.orgasm.orgmdpi.comfrontiersin.orgasm.orgmdpi.com This includes extended-spectrum beta-lactamases (ESBLs) belonging to the TEM, SHV, and CTX-M subfamilies, as well as AmpC beta-lactamases. drugbank.commdpi.comasm.orgresearchgate.netmdpi.com

However, vaborbactam does not inhibit Ambler Class B metallo-beta-lactamases (MBLs) or most Ambler Class D carbapenemases, such as OXA-48. drugbank.commdpi.comasm.orgresearchgate.netmdpi.comasm.orgmdpi.comnih.gov Its activity is specifically directed towards serine-based mechanisms of resistance. drugbank.comdovepress.commdpi.comasm.org

Inhibition of Klebsiella pneumoniae Carbapenemases (KPC)

A particularly significant aspect of vaborbactam's inhibitory spectrum is its potent activity against Klebsiella pneumoniae carbapenemases (KPCs). patsnap.comdrugbank.commicrobenotes.commdpi.comnih.govmdpi.comasm.orgasm.orgresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgtandfonline.com KPC enzymes are a major type of Class A carbapenemase that confers resistance to carbapenem antibiotics, including meropenem. nih.govmdpi.commdpi.com The emergence and spread of KPC-producing bacteria represent a significant challenge in treating infections. nih.govmdpi.commdpi.comtandfonline.com

Inhibition of Extended-Spectrum Beta-Lactamases (ESBLs) (e.g., CTX-M, SHV, TEM)

Vaborbactam is a potent inhibitor of Ambler Class A beta-lactamases, which include many Extended-Spectrum Beta-Lactamases (ESBLs) such as CTX-M, SHV, and TEM types. tandfonline.comasm.orgnih.gov Studies have shown that vaborbactam effectively inhibits these enzymes, thereby restoring the activity of meropenem against bacteria producing these ESBLs. asm.orgnih.gov For instance, vaborbactam has demonstrated low inhibition constants against CTX-M-15 and SHV-12. wikipedia.org Engineered strains of Escherichia coli and Klebsiella pneumoniae producing ESBLs like SHV, TEM, and CTX-M show reduced meropenem MICs when combined with vaborbactam. asm.orgnih.gov The addition of vaborbactam at a fixed concentration has been shown to decrease meropenem MICs against strains producing these class A enzymes. asm.orgnih.gov

Inhibition of AmpC Beta-Lactamases (e.g., P99, MIR, FOX)

Vaborbactam also demonstrates inhibitory activity against Ambler Class C beta-lactamases, including enzymes such as P99, MIR, and FOX. tandfonline.comasm.orgnih.gov These cephalosporinases can hydrolyze a broad range of beta-lactam antibiotics, including some cephalosporins and to a lesser extent, carbapenems. dovepress.comasm.org The inhibition of these enzymes by vaborbactam contributes to the effectiveness of Carbavance against bacteria producing AmpC beta-lactamases. asm.orgnih.gov Research using engineered strains has confirmed that vaborbactam reduces meropenem MICs in the presence of class C beta-lactamase production. asm.orgnih.gov

Lack of Inhibition against Metallo-Beta-Lactamases (MBLs) and Most Class D Carbapenemases (e.g., NDM, VIM, OXA-48)

A critical aspect of Carbavance's enzymatic inhibition profile is its lack of significant activity against Ambler Class B (metallo-beta-lactamases) and most Class D carbapenemases. nih.govasm.orgnih.govresearchgate.net Metallo-beta-lactamases (MBLs), such as NDM and VIM, utilize a zinc ion in their active site to hydrolyze beta-lactams, a mechanism distinct from that of serine beta-lactamases. wur.nlasm.org Vaborbactam, being a serine beta-lactamase inhibitor, does not effectively inhibit MBLs. asm.orgnih.govnih.gov Studies have shown that vaborbactam has practically no inhibitory activity against MBLs like NDM-1 and VIM-1, with significantly higher IC50 values compared to serine beta-lactamases. asm.orgnih.gov

Similarly, while vaborbactam shows some weak activity against certain Class D enzymes, it is generally ineffective against carbapenem-hydrolyzing Class D beta-lactamases (CHDLs) like OXA-48. tandfonline.comasm.orgnih.govasm.org The limited activity against OXA-48-like enzymes means that Carbavance is typically not effective against bacterial strains producing these carbapenemases. nih.govmjima.orgmdpi.commdpi.com This lack of inhibition against MBLs and most Class D carbapenemases defines a significant gap in the spectrum of activity for Carbavance, meaning infections caused by bacteria producing these enzymes are unlikely to be susceptible to this combination. nih.govtandfonline.comresearchgate.netmdpi.commdpi.com

Synergistic Pharmacodynamics of Meropenem and Vaborbactam

The combination of meropenem and vaborbactam exhibits synergistic pharmacodynamics, where the activity of the combination is greater than the sum of the individual components. This synergy is primarily driven by vaborbactam's ability to protect meropenem from hydrolysis by susceptible beta-lactamases.

Restoration of Meropenem Activity through Beta-Lactamase Protection

The core of the synergistic interaction lies in vaborbactam's capacity to restore the activity of meropenem against beta-lactamase-producing strains that would otherwise be resistant to meropenem alone. dovepress.comnih.govtandfonline.comresearchgate.net By inhibiting key serine beta-lactamases, including ESBLs and KPC carbapenemases, vaborbactam ensures that a higher concentration of intact meropenem is available to interact with bacterial PBPs. dovepress.comnih.govtandfonline.comresearchgate.net This protection leads to a significant reduction in the minimum inhibitory concentration (MIC) of meropenem for susceptible resistant strains. dovepress.comnih.govmdpi.com For example, a vaborbactam concentration of 8 µg/mL has been shown to restore the activity of meropenem, resulting in MIC values of ≤2 µg/mL for many mutated bacterial strains. nih.govasm.orgnih.gov The addition of vaborbactam can reduce the MIC of meropenem by as much as 8 to 64 times depending on the strain and resistance mechanism. mdpi.com

Synergistic Pharmacodynamics of Meropenem and Vaborbactam

The combination of meropenem and vaborbactam demonstrates synergistic pharmacodynamic interactions, where the combined effect is greater than the sum of the individual components' activities. This synergy is primarily mediated by vaborbactam's protective effect on meropenem against enzymatic hydrolysis.

Restoration of Meropenem Activity through Beta-Lactamase Protection

The fundamental synergistic mechanism of Carbavance lies in vaborbactam's ability to restore the efficacy of meropenem against bacterial strains that are otherwise resistant due to beta-lactamase production. dovepress.comnih.govtandfonline.comresearchgate.net By inhibiting key serine beta-lactamases, including ESBLs and Class A carbapenemases like KPC, vaborbactam ensures that a sufficient concentration of intact meropenem is available to bind to bacterial PBPs and inhibit cell wall synthesis. dovepress.comnih.govtandfonline.comresearchgate.net This protective effect results in a substantial reduction in the MIC of meropenem for susceptible resistant isolates. dovepress.comnih.govmdpi.com For instance, a vaborbactam concentration of 8 µg/mL has been shown to restore meropenem activity, leading to MIC values of ≤2 µg/mL for many resistant strains. nih.govasm.orgnih.gov The addition of vaborbactam can decrease meropenem MICs by 8- to 64-fold, depending on the specific strain and resistance mechanism. mdpi.com

Concentration-Dependent and Time-Dependent Killing Dynamics in In Vitro Models

The killing characteristics of Carbavance in in vitro models reflect the pharmacodynamic properties of its constituents. Meropenem exhibits time-dependent killing, where the duration that the free drug concentration remains above the MIC (ƒT>MIC) is the most predictive parameter of antibacterial efficacy. fda.govtandfonline.comreliasmedia.com A ƒT>MIC of approximately 40% is typically associated with bactericidal activity for meropenem. fda.govnih.govtandfonline.com

For vaborbactam in combination with meropenem, the pharmacodynamic index that best correlates with antibacterial activity in non-clinical models is the ratio of the 24-hour free vaborbactam area under the concentration-time curve to the meropenem-vaborbactam MIC (ƒAUC/MIC ratio). asm.orgtandfonline.com Studies conducted in neutropenic mouse thigh infection models and in vitro hollow-fiber infection models have established specific ƒAUC/MIC ratio targets for vaborbactam associated with different levels of antibacterial effect. asm.org A ratio of 9 to 12 was linked to bacteriostasis, while a ratio of 18 to 38 was associated with a 1-log reduction in bacterial count. asm.org Furthermore, a ƒAUC/MIC ratio exceeding 24 was found to suppress the emergence of resistance in the in vitro hollow-fiber model. asm.org These findings underscore the importance of achieving adequate exposure to both components for optimal bacterial killing and prevention of resistance development.

Here is a table summarizing the inhibition profile of vaborbactam against different beta-lactamase classes:

Ambler ClassBeta-Lactamase ExamplesInhibition by VaborbactamNotes
Class AESBLs (CTX-M, SHV, TEM), KPCPotent InhibitionRestores meropenem activity. tandfonline.comasm.orgnih.gov
Class BMBLs (NDM, VIM, IMP)No Significant InhibitionCarbavance is inactive. nih.govasm.orgnih.govnih.gov
Class CAmpC (P99, MIR, FOX, CMY)InhibitionContributes to activity. tandfonline.comasm.orgnih.gov
Class DOXA-48, OXA-2, OXA-30Weak/Limited InhibitionGenerally ineffective against OXA-48. tandfonline.comasm.orgnih.govasm.org

Microbiological Spectrum and Mechanisms of Resistance Overcoming

In Vitro Susceptibility Profiles Against Carbapenem-Resistant Pathogens

In vitro studies have extensively evaluated the activity of meropenem-vaborbactam against a range of Gram-negative pathogens, with a particular focus on those exhibiting carbapenem (B1253116) resistance.

This compound demonstrates potent in vitro activity against a significant proportion of Enterobacteriaceae, including CRE. dovepress.comresearchgate.net Vaborbactam's addition to meropenem (B701) substantially improves activity compared to meropenem alone against these isolates. dovepress.com This enhanced activity is particularly notable against KPC-producing CRE, which are a major concern globally. dovepress.comtandfonline.comnih.gov

Studies have shown high susceptibility rates for this compound against KPC-producing Enterobacteriaceae. In a global surveillance study of KPC-producing Enterobacteriaceae isolates, 99% were susceptible to this compound using the FDA-approved breakpoint of ≤4/8 mg/L. dovepress.comnih.gov The MIC50 and MIC90 values for this compound against all tested Enterobacteriaceae isolates were significantly lower than those for meropenem alone, highlighting the potentiation effect of vaborbactam (B611620). nih.gov

However, the activity of this compound can vary depending on the specific resistance mechanisms present in CRE isolates. While highly effective against KPC producers, it has limited activity against isolates producing metallo-β-lactamases (MBLs) or certain oxacillinases (OXA-type carbapenemases like OXA-48). researchgate.netasm.orgnih.gov For instance, susceptibility rates were considerably lower among isolates carrying MBLs and/or oxacillinases compared to KPC-producing isolates. asm.orgnih.gov

Data Table: In Vitro Activity of this compound Against Enterobacteriaceae and CRE

Isolate TypeMeropenem MIC50 (mg/L)Meropenem MIC90 (mg/L)This compound MIC50 (mg/L)This compound MIC90 (mg/L)% Susceptible (Breakpoint ≤4/8 mg/L)Source
All Enterobacteriaceae Isolates--≤0.0150.0699.3% (≤4/8 mg/L FDA) researchgate.netnih.gov
All CRE Isolates16>320.53295.4% (CLSI), 98.0% (EUCAST) dovepress.comasm.orgnih.gov
KPC-Producing CRE Isolates32>320.06199% (≤4/8 mg/L FDA) dovepress.comnih.gov
Non-KPC Producing CRE Isolates4>324>32- dovepress.com
MBL and/or OXA-48-like producers----14.3% (CLSI), 57.1% (EUCAST) asm.org

Note: MIC values and susceptibility percentages may vary slightly across different studies due to variations in isolate collections, testing methodologies, and interpretive criteria.

The activity of this compound against Pseudomonas aeruginosa and other non-fermenting Gram-negative bacilli differs from its activity against Enterobacteriaceae. While this compound shows some activity against P. aeruginosa, vaborbactam is generally not expected to significantly improve the activity of meropenem against this pathogen because carbapenem resistance in P. aeruginosa is often mediated by mechanisms other than the serine carbapenemases that vaborbactam targets. tandfonline.comoup.com These mechanisms in P. aeruginosa include porin mutations (particularly loss of OprD), efflux pump overexpression (such as MexAB-OprM), and infrequently, the production of metallo-β-lactamases. oup.comfrontiersin.org

Bacterial Resistance Mechanisms Counteracted by Vaborbactam

Vaborbactam's ability to restore meropenem activity is primarily due to its inhibitory effect on specific beta-lactamase enzymes and its capacity to navigate bacterial permeability barriers.

Vaborbactam is a potent inhibitor of serine beta-lactamases, particularly Ambler class A and C enzymes. wikipedia.orgmdpi.comasm.orgnih.gov It is uniquely tailored for robust activity against serine carbapenemases, most notably the Klebsiella pneumoniae carbapenemase (KPC) enzymes. dovepress.comtandfonline.comwikipedia.orgmdpi.comasm.orgnih.govmdpi.com Vaborbactam forms a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, effectively inactivating them. wikipedia.orgasm.org

Beyond KPC, vaborbactam also inhibits other class A beta-lactamases such as CTX-M, SHV, and TEM, as well as class C cephalosporinases like P99, MIR, and FOX. tandfonline.comasm.orgnih.govasm.org This broad inhibition spectrum against key serine beta-lactamases is crucial for restoring meropenem's activity against strains producing these enzymes. asm.org However, vaborbactam does not inhibit class D carbapenemases (such as OXA-type) or class B metallo-β-lactamases (MBLs), including NDM and VIM types. tandfonline.comnih.govmdpi.comasm.org This lack of activity against MBLs explains the limited effectiveness of this compound against isolates producing these enzymes. asm.orgnih.gov

For Carbavance to reach its target (penicillin-binding proteins in the periplasmic space and beta-lactamases), it must cross the outer membrane of Gram-negative bacteria. Vaborbactam, like meropenem, utilizes porin channels to enter the bacterial cell. dovepress.comasm.orgmdpi.com In Klebsiella pneumoniae, vaborbactam crosses the outer membrane using both OmpK35 and OmpK36 porins. dovepress.comasm.orgmdpi.comunibo.it

However, the efficiency of transport can be affected by alterations in these porins. OmpK36 appears to play a more significant role in the passage of vaborbactam across the outer membrane than OmpK35. asm.orgmdpi.com Mutations or reduced expression of OmpK35 and OmpK36 can limit the intracellular penetration of this compound, contributing to resistance development. dovepress.comresearchgate.netmdpi.comasm.org Specifically, deficiencies or amino acid duplications in OmpK36, such as an insertion within the L3 loop causing channel constriction, can significantly reduce vaborbactam efficacy. researchgate.netmdpi.comoup.com Loss-of-function mutations in OmpK35 and OmpK36 have been associated with reduced susceptibility to this compound in KPC-producing K. pneumoniae. asm.orgnih.gov Reduced expression of porin genes due to the loss of transcription factors like KvrA has also been shown to diminish vaborbactam's effectiveness. mdpi.comnih.gov

Efflux pump systems are another common mechanism of resistance in Gram-negative bacteria, actively transporting antibiotics out of the cell. researchgate.netfrontiersin.orgnih.gov The AcrAB-TolC multidrug efflux pump system is particularly relevant in Enterobacteriaceae and other Gram-negative bacteria. researchgate.netnih.gov

Studies have investigated the impact of efflux pump overexpression on the activity of this compound. Research suggests that efflux by the AcrAB-TolC pump has minimal impact on the activity of vaborbactam. dovepress.comasm.orgmdpi.comresearchgate.net Even in engineered strains of KPC-producing K. pneumoniae with efflux pump upregulation, the effect on this compound potency was minimal, especially when porins were functional. dovepress.comtandfonline.comnih.gov However, the highest reduction in this compound potency was observed in KPC-producing strains lacking both major porins and overexpressing AcrAB-TolC, although meropenem MICs often remained below the susceptibility breakpoint with sufficient vaborbactam concentrations. tandfonline.comnih.gov While efflux pump overexpression can contribute to resistance, particularly in combination with porin defects, it appears to be a less significant factor in overcoming this compound activity compared to the production of untargeted beta-lactamases or significant porin alterations. researchgate.nettandfonline.com

Emerging Resistance Mechanisms to this compound

Despite the efficacy of this compound against many CRE strains, resistance can emerge through various mechanisms. These mechanisms often involve alterations that reduce the intracellular concentration of the antibiotic combination or the development of beta-lactamases that are not inhibited by vaborbactam.

Reduced outer membrane permeability due to alterations in porin channels is a significant mechanism contributing to resistance to this compound, particularly in Klebsiella pneumoniae. tandfonline.commdpi.comunibo.it Meropenem and vaborbactam typically enter K. pneumoniae through outer membrane porins, primarily OmpK35 and OmpK36. tandfonline.com Inactivation or downregulation of these porins can restrict the influx of the drug combination into the bacterial cell, leading to reduced susceptibility. mdpi.comunibo.ittandfonline.com Studies have shown that inactivation of both OmpK35 and OmpK36, or even OmpK36 alone, can significantly reduce the potency of this compound. tandfonline.com

Furthermore, the overexpression of beta-lactamases, even those inhibited by vaborbactam, in conjunction with porin alterations, can contribute to elevated minimum inhibitory concentrations (MICs) of this compound. mdpi.com While vaborbactam is a potent inhibitor of KPC enzymes, a very high intracellular concentration of the enzyme due to overexpression, coupled with reduced drug entry via porins, can overwhelm the inhibitory capacity of vaborbactam. Research has indicated that the selection of mutants with reduced sensitivity to this compound in KPC-producing K. pneumoniae is associated with porin mutations and an increase in blaKPC gene copy number, which leads to increased KPC production. unibo.itasm.orgnih.gov

Data from studies investigating resistance mechanisms in clinical isolates of KPC-producing K. pneumoniae have highlighted the role of ompK36 mutations and increased blaKPC gene copy number in conferring resistance to this compound. nih.govnih.gov For instance, genomic analysis of resistant strains has revealed truncated OmpK35 and insertions within OmpK36. unibo.itnih.gov

Interactive Table 1: Impact of Porin Alterations and blaKPC Gene Copy Number on this compound Susceptibility

Resistance Mechanism CombinationEffect on this compound SusceptibilitySupporting Evidence
OmpK35/OmpK36 inactivation or downregulationReduced susceptibilityIn vitro experiments, clinical isolate analysis mdpi.comunibo.ittandfonline.com
Increased blaKPC gene copy number + Porin alterationsReduced susceptibilityMutant selection studies, genomic analysis asm.orgnih.govnih.govnih.gov
Overexpression of efflux pumps (AcrAB-TolC)Minimal effectIn vitro experiments europa.eutandfonline.com

Note: This table summarizes findings regarding the impact of specific resistance mechanisms on this compound susceptibility based on the provided text.

While mutations in the blaKPC coding region directly conferring resistance to this compound have not been commonly identified in selection studies, the emergence of other beta-lactamases not inhibited by vaborbactam is a known resistance mechanism to the combination. asm.orgasm.orgnih.gov Vaborbactam is primarily effective against Ambler Class A and C serine beta-lactamases. asm.orgeuropa.euresearchgate.net It has limited or no activity against Class B metallo-beta-lactamases (MBLs), such as NDM, VIM, and IMP, and Class D carbapenemases, such as OXA-48. asm.orgeuropa.euresearchgate.net

Therefore, the acquisition of genes encoding MBLs or certain Class D carbapenemases by strains previously susceptible to this compound confers high-level resistance to the combination. This is because these enzymes can hydrolyze meropenem and are not inhibited by vaborbactam. Clinical isolates producing these types of beta-lactamases are typically resistant to this compound. europa.eutandfonline.com

Furthermore, while not a "novel" development in the sense of a mutation within a target enzyme like KPC leading to resistance against vaborbactam, the co-occurrence of vaborbactam-susceptible beta-lactamases (like KPC) with beta-lactamases not inhibited by vaborbactam (like MBLs or OXA-48) in the same isolate presents a significant resistance challenge. In such cases, the presence of the vaborbactam-resistant enzyme renders the this compound combination ineffective.

Interactive Table 2: Beta-Lactamase Classes and Vaborbactam Activity

Ambler ClassExamples of EnzymesVaborbactam InhibitionImpact on this compound Activity (when produced)
Class AKPC, TEM, SHV, CTX-M, SME-2, BKC-1, FRI-1Potent inhibitionActivity restored (if susceptible enzyme) asm.orgtandfonline.comnih.gov
Class BNDM, VIM, IMPNo inhibitionResistance asm.orgeuropa.euresearchgate.net
Class CCMY, P99Potent inhibitionActivity restored (if susceptible enzyme) asm.orgtandfonline.com
Class DOXA-48Poor/No inhibitionResistance asm.orgeuropa.euresearchgate.net

Note: This table outlines the activity of vaborbactam against different Ambler classes of beta-lactamases and the resulting impact on this compound efficacy based on the provided text.

The emergence of resistance to this compound is a complex phenomenon often involving a combination of mechanisms, including reduced drug accumulation due to porin alterations and/or efflux pump overexpression, and the presence or acquisition of beta-lactamases not susceptible to vaborbactam inhibition. Continued surveillance and research are essential to monitor the evolution of resistance and develop strategies to preserve the effectiveness of this compound and guide the development of new agents.

Preclinical Efficacy and Pharmacodynamic Modeling

In Vitro Efficacy Studies and Parameters

In vitro studies are fundamental to determining the direct antimicrobial activity of a compound against bacterial isolates. For Carbavance, these studies focused on its ability to overcome resistance mechanisms, primarily the production of Klebsiella pneumoniae carbapenemase (KPC), a prevalent enzyme in CRE.

The addition of vaborbactam (B611620) significantly enhances the in vitro potency of meropenem (B701) against KPC-producing Enterobacteriaceae. Vaborbactam effectively restores meropenem's activity by inhibiting serine carbapenemases like KPC. nih.govnih.gov

Studies on KPC-producing CRE have shown that a fixed concentration of 8 mg/L of vaborbactam can lower the MIC of meropenem by as much as 8- to 64-fold. nih.gov In a comprehensive analysis of 517 clinical isolates of KPC-producing Enterobacteriaceae collected globally, the combination of meropenem-vaborbactam demonstrated potent activity. While meropenem alone was largely ineffective, the combination agent inhibited 99.4% of these highly resistant isolates at a concentration of ≤8 µg/mL. nih.gov

Data sourced from multiple surveillance studies. Susceptibility is based on a clinical breakpoint of ≤4/8 mg/L. N/A indicates data not available.

Time-kill assays evaluate the bactericidal activity of an antimicrobial over time. In vitro pharmacodynamic models, such as the hollow-fiber model, have been used to simulate the human pharmacokinetic profile of Carbavance.

In studies using this model against KPC-producing strains of Klebsiella pneumoniae, Enterobacter cloacae, and Escherichia coli, simulated dosage regimens of this compound demonstrated potent bactericidal activity. These experiments showed that the combination could produce a rapid reduction in bacterial density, achieving 5 to 6 logs of bacterial killing and preventing the regrowth of resistant mutants. The pharmacodynamic parameter that best described the efficacy of vaborbactam was the 24-hour free drug area under the concentration-time curve to MIC ratio (fAUC/MIC). A ratio of 18 to 38 was associated with a 1-log kill, while a ratio greater than 24 was shown to suppress resistance development.

The post-antibiotic effect refers to the suppression of bacterial growth that continues after the antimicrobial agent has been removed. While specific PAE studies for the this compound combination are not extensively detailed in the reviewed literature, carbapenems like meropenem are known to exhibit a PAE against Gram-negative bacilli. For meropenem, this effect is generally modest, and its duration is dependent on the bacterial species and the concentration and duration of drug exposure. The contribution of vaborbactam to the PAE of the combination has not been fully characterized.

In Vivo Animal Model Efficacy Studies

Animal models of infection are critical for evaluating the efficacy of an antimicrobial in a complex biological system, providing data that bridges in vitro activity and potential clinical outcomes.

Preclinical efficacy data for Carbavance in murine models of systemic infection, such as sepsis or bacteremia, were not identified in the reviewed literature. While some studies have referenced bacteremia in clinical case reports or utilized non-murine models, specific findings from controlled murine systemic infection models are not available. nih.govoup.com Efficacy has been established in localized infection models as described below.

Neutropenic murine thigh and lung infection models are standard for assessing the in vivo efficacy of antibiotics against localized bacterial burdens. Carbavance has demonstrated significant efficacy in these models against KPC-producing CRE. nih.govnih.gov

In the neutropenic mouse thigh model, animals were infected with various strains of KPC-producing Enterobacteriaceae. nih.govasm.org Treatment with meropenem alone was largely ineffective, resulting in minimal to no reduction in bacterial counts. nih.gov In contrast, the combination of meropenem and vaborbactam produced robust, dose-dependent bacterial killing against all tested strains. nih.gov Across 11 different strains, the combination resulted in a bacterial load reduction ranging from 0.8 to 2.89 log₁₀ CFU/thigh compared to untreated controls at the start of therapy. nih.govnih.govasm.org

Similar efficacy was observed in the neutropenic lung infection model. Against two KPC-producing strains, the this compound combination produced a bacterial killing of more than 1.83 log₁₀ CFU/lung compared to initial bacterial counts. nih.govnih.govasm.org These studies utilized dosing regimens in mice designed to simulate the exposures achieved in humans, underscoring the potential clinical relevance of these findings. nih.gov

Data reflects the change in bacterial colony-forming units (CFU) compared to untreated controls at the start of treatment. nih.govnih.govasm.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment in Preclinical Models

Pharmacokinetic/pharmacodynamic (PK/PD) analyses in preclinical models have been instrumental in defining the exposure-response relationships for Carbavance (this compound). These studies are crucial for predicting efficacy and supporting dose selection for clinical trials. The antibacterial activity of meropenem is best described by the percentage of the dosing interval during which the free drug concentration exceeds the minimum inhibitory concentration (%fT>MIC). nih.gov For vaborbactam, the parameter that best correlates with its efficacy is the ratio of the 24-hour free drug area under the concentration-time curve to the MIC (fAUC/MIC). nih.govnih.gov

In both in vivo neutropenic mouse thigh infection models and in vitro hollow-fiber models, the combination of meropenem and vaborbactam was evaluated against various Gram-negative pathogens, particularly Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacterales. nih.govnih.govnih.gov In these models, meropenem exposures were designed to simulate human doses. nih.govnih.gov The addition of vaborbactam was found to restore the activity of meropenem against meropenem-nonsusceptible, KPC-producing bacteria. amr.solutions

Studies determined that the PK/PD parameter that best described the activity of vaborbactam, when combined with meropenem, was the 24-h free vaborbactam AUC/meropenem-vaborbactam MIC ratio. nih.govnih.gov Specific magnitudes of this ratio were linked to different levels of antibacterial effect. A ratio of 9 to 12 was associated with bacteriostasis, while a ratio of 18 to 38 was required to achieve a 1-log reduction in bacterial colony-forming units (CFU). nih.govnih.gov Furthermore, an fAUC/MIC ratio greater than 24 was shown to suppress the development of resistance in an in vitro hollow-fiber model. nih.gov

For meropenem, specific %fT>MIC targets have been associated with varying degrees of bacterial killing. Non-clinical data identified %fT>MIC targets of 30%, 35%, and 45% as being associated with net bacterial stasis, 1-log₁₀ CFU reduction, and 2-log₁₀ CFU reductions from baseline, respectively. oup.com Subsequent PK/PD target attainment analyses using Monte Carlo simulations predicted high probabilities of achieving these targets against susceptible pathogens. oup.comnih.gov For assessments targeting a 1-log₁₀ CFU reduction, the probability of target attainment ranged from 81.3% to 100% at this compound MIC values of 4 or 8 µg/mL in simulated patient scenarios. nih.govnih.gov These preclinical target attainment analyses provided a strong foundation for establishing dosing regimens and susceptibility breakpoints for Carbavance. nih.gov

Pharmacodynamic Targets for this compound in Preclinical Models
ComponentPK/PD IndexTarget MagnitudeAssociated Efficacy EndpointSource
Meropenem%fT>MIC30%Net Bacterial Stasis oup.com
Meropenem%fT>MIC35%1-log₁₀ CFU Reduction oup.com
Meropenem%fT>MIC45%2-log₁₀ CFU Reduction oup.com
Vaborbactam24-h fAUC/MIC Ratio9 - 12Bacteriostasis nih.govnih.gov
Vaborbactam24-h fAUC/MIC Ratio18 - 381-log₁₀ CFU Reduction nih.govnih.gov
Vaborbactam24-h fAUC/MIC Ratio>24Suppression of Resistance (in vitro) nih.gov

Studies in Immunocompromised Animal Models

The efficacy of Carbavance has been extensively evaluated in immunocompromised animal models, which are critical for assessing antibacterial activity independent of the host immune response. The neutropenic mouse thigh infection model is a standard and widely used model for this purpose. nih.govnih.govasm.orgnih.gov

In studies using neutropenic mice infected with KPC-producing, carbapenem-resistant Enterobacterales (CRE), meropenem administered alone demonstrated minimal to no efficacy, resulting in either bacteriostatic effects or a complete lack of bacterial killing. nih.govnih.govnih.gov In contrast, the combination of meropenem and vaborbactam produced significant, dose-dependent bacterial killing against all tested strains. nih.govnih.gov In the thigh infection model, against a panel of eleven KPC-producing CRE strains, this compound resulted in bacterial reductions ranging from 0.8 to 2.89 log₁₀ CFU compared to untreated controls. nih.govnih.gov

Similar efficacy was demonstrated in a neutropenic mouse lung infection model. Against two KPC-producing CRE strains, the combination treatment produced more than a 1.83 log₁₀ CFU reduction in bacterial counts compared to controls at the start of treatment. nih.govnih.gov These studies highlight that vaborbactam restores the in vivo activity of meropenem against these resistant pathogens. amr.solutions

The activity of this compound has also been assessed against other challenging Gram-negative bacteria in neutropenic models. In a neutropenic mouse thigh infection model involving Pseudomonas aeruginosa and Acinetobacter baumannii, this compound regimens produced bacterial killing against isolates with MICs ranging from 2 to 16 mg/liter. asm.orgresearchgate.net The combination achieved a greater eradication rate against P. aeruginosa isolates compared to meropenem alone. mdpi.com

Efficacy of this compound in Neutropenic Mouse Infection Models
Infection ModelPathogen TypeTreatmentObserved Efficacy (Compared to Start-of-Treatment Controls)Source
Thigh InfectionKPC-producing CRE (11 strains)This compound0.8 to 2.89 log₁₀ CFU reduction nih.govnih.gov
Thigh InfectionKPC-producing CREMeropenem alone<0.5 log₁₀ CFU reduction or no killing nih.govnih.gov
Lung InfectionKPC-producing CRE (2 strains)This compound>1.83 log₁₀ CFU reduction nih.govnih.gov
Thigh InfectionP. aeruginosa & A. baumannii (MICs 2-16 mg/L)This compoundBacterial killing observed asm.orgresearchgate.net

Structural Biology and Enzymatic Interactions

X-ray Crystallographic Analysis of Vaborbactam-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the precise binding modes of vaborbactam (B611620) with its target enzymes. nih.govplos.orgmdpi.comresearchgate.netnih.gov These studies provide high-resolution details of the interactions at the atomic level. nih.gov

KPC-2 and Other Class A Beta-Lactamase Binding

Crystallographic analysis of vaborbactam in complex with KPC-2, a clinically relevant class A carbapenemase, has revealed a covalent attachment to the catalytic Ser70 residue. mdpi.comresearchgate.netresearchgate.net The binding mode involves several key interactions within the enzyme's active site. The carboxylate group of vaborbactam forms hydrogen bonds with residues such as Ser130, Thr235, and Thr237. nih.govmdpi.comresearchgate.net The boronic acid oxygens are positioned within the oxyanion hole, interacting with the backbone amides of Ser70 and Ser237. nih.gov The amide moiety also contributes to binding through hydrogen bonding with residues like Asn132 and the backbone oxygen of Thr237. nih.govmdpi.comresearchgate.net The thiophene (B33073) ring of vaborbactam engages in hydrophobic interactions, including pi-pi stacking with Trp105, which helps to secure the inhibitor in the binding site. mdpi.comnih.govresearchgate.net

Similar binding patterns have been observed in crystal structures of vaborbactam in complex with other class A beta-lactamases, such as CTX-M-14 and CTX-M-15. nih.govresearchgate.netzju.edu.cn For instance, the interaction with CTX-M-14 shows the carboxylate group hydrogen bonding with Ser130, Thr235, and Ser237, analogous to the interactions seen with KPC-2. nih.gov

Interactions with Penicillin-Binding Proteins (PBPs), including PBP3

While primarily known as a beta-lactamase inhibitor, studies have also investigated vaborbactam's interactions with penicillin-binding proteins (PBPs), which are the bacterial targets of beta-lactam antibiotics. plos.orgnih.govacs.org X-ray crystallography of vaborbactam in complex with Pseudomonas aeruginosa PBP3 (PaPBP3) has shown that vaborbactam can bind to and inhibit this enzyme, albeit with a much higher IC50 compared to beta-lactams. plos.orgnih.gov

The crystal structure of the PaPBP3:vaborbactam complex reveals a covalent bond formed with the catalytic Ser294. plos.orgnih.govresearchgate.netresearchgate.net Vaborbactam binds to PaPBP3 in a monocovalent manner, reacting with the catalytic serine. acs.orgnih.gov Hydrogen bonding interactions are observed between the amide moiety of vaborbactam and PBP3 residues such as Asn351 and the backbone oxygen of Thr487. plos.orgnih.govnih.govresearchgate.netresearchgate.net The carboxyl group forms hydrogen bonds with Thr487, Ser485, and Ser349. plos.orgnih.govnih.govresearchgate.net Hydrophobic interactions involving the thiophene and cyclic boronate rings with residues like Val333 and Tyr503 are also present. plos.orgnih.govnih.gov Despite forming similar hydrogen bonding interactions to those observed with beta-lactam binding to PBP3, the residues involved in the ligand-induced aromatic wall and hydrophobic bridge in the vaborbactam-bound structure exhibit higher temperature factors, suggesting greater flexibility compared to high-affinity beta-lactam complexes. plos.orgnih.gov

Molecular Dynamics and Computational Modeling of Binding Kinetics

Molecular dynamics simulations and computational modeling have been employed to complement crystallographic studies and provide insights into the binding kinetics and dynamics of vaborbactam interactions with enzymes. plos.orgnih.govfrontiersin.orgmdpi.com These computational approaches can help to understand the flexibility of the inhibitor and the enzyme, as well as the dynamic nature of the binding process. asm.orgfrontiersin.org

Studies using molecular dynamics simulations have explored the covalent modification of enzymes like OXA-48 and OXA-23 by vaborbactam, revealing details about the interactions and conformations of the complex over time. frontiersin.org These simulations can highlight the stability of the covalent bond and the influence of enzyme residues on the binding process. zju.edu.cn Computational modeling has also been used in the structural development of vaborbactam, including in silico docking studies to assess the affinity of compounds for the active site and predict the rapid formation of the covalent interaction. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Vaborbactam Analogues (if relevant to inhibition mechanism)

While the primary focus is on vaborbactam itself, SAR studies on vaborbactam analogues can provide insights relevant to its inhibition mechanism by revealing how structural modifications impact binding affinity and inhibitory activity. The development of vaborbactam involved testing various substituents on the cyclic boronate ester scaffold to find the most potent configuration. mdpi.com The addition of the thiophene ring, for instance, was a result of such studies, contributing to the final structure of vaborbactam and its binding characteristics. mdpi.comnih.gov These studies underscore the importance of specific chemical moieties, such as the thiophene ring and the cyclic boronate ester, for effective binding and inhibition of target enzymes. mdpi.comfrontiersin.org

Analytical Methodologies in Carbavance Research

Chromatographic Techniques for Quantification (e.g., LC-MS/MS) in Preclinical Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the simultaneous quantification of meropenem (B701) and vaborbactam (B611620) in biological samples, such as human plasma and renal replacement therapy effluent. nih.govnih.govuq.edu.auresearchgate.net This method is essential for pharmacokinetic studies in preclinical and clinical settings, allowing researchers to determine the concentration-time profiles of both components. nih.govnih.govuq.edu.au

A validated LC-MS/MS method for the simultaneous quantification of meropenem and vaborbactam in human plasma microsamples has been developed, requiring only a single-step sample preparation and a fast chromatographic run of 4 minutes. nih.govnih.gov Detection is performed using a high-sensitivity triple quadrupole tandem mass spectrometer operated in multiple reaction monitoring modes. nih.govnih.gov This method has been successfully applied to measure meropenem and vaborbactam concentrations in plasma samples from critically ill patients with carbapenem-resistant Gram-negative bacterial infections, highlighting its usefulness for therapeutic drug monitoring. nih.govnih.gov

Another validated LC-MS/MS method allows for the simultaneous quantification of meropenem and vaborbactam in human plasma and renal replacement therapy effluent. uq.edu.au This method involves processing samples with acetonitrile (B52724) followed by chromatographic separation on a Poroshell HPH-C18 column with a gradient elution. uq.edu.au The calibration range for both compounds in this method is typically from 0.05 to 100 µg/mL. uq.edu.au Precision and accuracy are generally less than 15%, with high recovery rates from plasma and effluent. uq.edu.au

These LC-MS/MS methods are critical for understanding the pharmacokinetic behavior of Carbavance components, especially in complex matrices and in patient populations where drug disposition may be variable. nih.govnih.gov

Spectrophotometric and Fluorometric Assays for Beta-Lactamase Inhibition Kinetics

Spectrophotometric and fluorometric assays are fundamental techniques for studying the kinetics of beta-lactamase inhibition by vaborbactam. These methods typically measure the hydrolysis of a chromogenic or fluorogenic substrate by the enzyme in the presence and absence of the inhibitor. oup.commdpi.commdpi.com

An enzymatic competition assay using the chromogenic beta-lactamase substrate nitrocefin (B1678963) can reveal that vaborbactam acts as a two-step tight-binding inhibitor. nih.gov This involves an initial noncovalent binding to serine beta-lactamases, characterized by an affinity constant (Ki), followed by the formation of a covalent bond between the active-site serine and the boron of vaborbactam, characterized by a rate constant (k₂). nih.gov

Studies using spectrophotometry have determined the kinetic parameters for the inhibition of specific beta-lactamases, such as BlaMab, by vaborbactam. oup.com Vaborbactam has demonstrated potent inhibition of various class A and C beta-lactamases, including KPC, CTX-M, SHV, TEM, P99, MIR, and FOX. wikipedia.orgnih.govinvivochem.commdpi.comnih.gov The binding kinetics of vaborbactam can vary depending on the specific enzyme. For example, vaborbactam displayed different binding kinetics with KPC-2 versus CTX-M-15, despite the similarity of their active sites. nih.govnih.gov Compared to CTX-M-15, the inactivation and koff rates of KPC-2 are significantly lower, leading to a difference in binding affinity. nih.govnih.gov

These kinetic studies provide valuable insights into the mechanism of action of vaborbactam and its effectiveness against different beta-lactamase variants. nih.govnih.gov

Microbiological Assays for Susceptibility Testing and Resistance Detection (e.g., Rapid NP Test)

Microbiological assays are essential for determining the susceptibility of bacterial isolates to Carbavance and for detecting resistance mechanisms. Standard methods include broth microdilution (BMD) and disk diffusion, which are used to determine minimum inhibitory concentrations (MICs) and zone diameters, respectively. jmilabs.comnih.govfrontiersin.org

Rapid tests, such as the Carba NP test and its variations (e.g., Rapidec Carba NP, Resa-Imipenem NP test), are also utilized for the rapid detection of carbapenemase production, a key resistance mechanism Carbavance aims to overcome. nih.govnih.govnih.govbiomerieux.combiomerieux.comjcpsp.pkclsi.org The Carba NP test is a biochemical assay based on the detection of the hydrolysis of a carbapenem (B1253116) (like imipenem), which leads to a pH change and a color indicator shift. nih.govbiomerieux.combiomerieux.com This test can detect various types of carbapenemases, including Ambler class A (like KPC), class B (metallo-beta-lactamases), and class D (OXA carbapenemases). biomerieux.combiomerieux.com

The rapid Resa-Imipenem NP test, for instance, is a resazurin-based method developed for the rapid detection of carbapenem susceptibility/resistance in Acinetobacter baumannii. nih.govjcpsp.pk This test detects bacterial growth through the reduction of resazurin, indicated by a color change from blue to purple or pink, in the presence of a defined concentration of imipenem. nih.govjcpsp.pk Studies have shown high sensitivity and specificity for this test compared to broth microdilution, with results available within 2.5 hours compared to 18-24 hours for conventional methods. nih.govjcpsp.pk

Quality control ranges for meropenem-vaborbactam broth microdilution and disk diffusion have been established using multi-laboratory studies, which are crucial for ensuring the reliability and accuracy of susceptibility testing results in clinical and reference laboratories. jmilabs.com

Genetic and Genomic Methodologies for Resistance Gene Characterization

Genetic and genomic methodologies are vital for identifying and characterizing the genes responsible for resistance to Carbavance components, particularly carbapenemase genes and other beta-lactamase genes. Techniques such as Polymerase Chain Reaction (PCR), whole-genome sequencing (WGS), and bioinformatics analysis are employed. frontiersin.orgresearchgate.netmdpi.comnih.govdovepress.comfrontiersin.orgdovepress.complos.orgnih.govfrontiersin.org

PCR can be used to detect the presence of specific carbapenemase-encoding genes, such as blaKPC, blaNDM, blaVIM, blaIMP, and blaOXA-48 variants. frontiersin.orgresearchgate.netmdpi.comnih.govdovepress.comfrontiersin.orgdovepress.comnih.govfrontiersin.org Whole-genome sequencing provides a comprehensive view of the bacterial genome, allowing for the identification of all resistance genes, their genetic context (e.g., location on plasmids or chromosomes), and the determination of sequence types (STs) and phylogenetic relationships. frontiersin.orgmdpi.comnih.govdovepress.comfrontiersin.orgdovepress.comfrontiersin.org

Genomic studies have revealed the diversity of carbapenemase genes present in resistant isolates and the co-occurrence of other resistance mechanisms. frontiersin.orgresearchgate.netmdpi.comnih.govdovepress.comdovepress.complos.org For example, studies on carbapenem-resistant Klebsiella pneumoniae (CRKP) have identified the prevalence of genes like blaKPC-2, blaNDM-5, and blaOXA-48, often located on mobile genetic elements like plasmids, facilitating their spread. frontiersin.orgresearchgate.netmdpi.comnih.govdovepress.comnih.gov Genomic analysis can also identify other resistance genes, including those conferring resistance to other classes of antibiotics, contributing to multidrug resistance. researchgate.netmdpi.comnih.govdovepress.comdovepress.complos.org

Bioinformatics tools are used to analyze sequencing data, predict resistance genes using databases like ResFinder, perform multilocus sequence typing (MLST), and analyze plasmid content and replicon types. mdpi.comdovepress.comfrontiersin.orgdovepress.comnih.govfrontiersin.org These analyses help in understanding the molecular epidemiology of resistant strains and tracking the dissemination of resistance genes. frontiersin.orgmdpi.comnih.govdovepress.comfrontiersin.orgdovepress.comfrontiersin.org

The combination of phenotypic susceptibility testing and genotypic characterization is crucial for a complete understanding of resistance to Carbavance and for informing infection control strategies. plos.org

Future Research Directions in Carbavance and Beta Lactamase Inhibitor Development

Exploring Novel Resistance Pathways and Their Molecular Basis

A critical area of future research involves the identification and molecular characterization of novel resistance pathways to meropenem-vaborbactam. While vaborbactam (B611620) effectively neutralizes KPC enzymes, bacteria can evolve alternative mechanisms to evade the drug's action. nih.govtaylorandfrancis.com

Current research has established that the primary mode of entry for both meropenem (B701) and vaborbactam into K. pneumoniae is through the outer membrane porins OmpK35 and OmpK36, with OmpK36 being the main channel for the inhibitor. tandfonline.comasm.orgresearchgate.net Consequently, mutations leading to the loss or modification of these porins are a key mechanism of resistance. researchgate.net Studies have shown that resistance to this compound is associated with a truncated OmpK35 porin and specific insertions within the OmpK36 porin loop. mdpi.com

Conversely, the role of efflux pumps, another common resistance mechanism against antibiotics, appears to be less significant for Carbavance. nih.govnih.gov Upregulation of the major multidrug efflux pump AcrAB-TolC has shown only a minimal effect on the potency of this compound, even in strains lacking major porins. tandfonline.comasm.orgnih.gov

Future investigations must continue to explore the molecular basis of resistance, focusing on:

Porin Modifications: Characterizing new mutations in ompK35 and ompK36 genes that reduce drug permeability.

β-Lactamase Gene Expression: Investigating the impact of increased expression of blaKPC genes, especially when combined with permeability defects. researchgate.net

Novel Enzymatic Pathways: Searching for new or mutated β-lactamases that are not effectively inhibited by vaborbactam.

Cross-Resistance: Understanding the genetic basis for cross-resistance between this compound and other β-lactam/β-lactamase inhibitor combinations, such as ceftazidime-avibactam. mdpi.com

Table 1: Known Molecular Mechanisms of Resistance to this compound
Resistance MechanismMolecular BasisImpact on Carbavance ActivityReferences
Reduced PermeabilityInactivation, mutation, or decreased expression of outer membrane porins OmpK35 and OmpK36.High. Reduces entry of meropenem and vaborbactam into the bacterial cell. tandfonline.comasm.orgresearchgate.netmdpi.com
Efflux Pump UpregulationIncreased expression of the AcrAB-TolC multidrug efflux pump.Minimal. Carbavance appears to be a poor substrate for this pump. tandfonline.comasm.orgresearchgate.netnih.gov
Target Enzyme ModificationMutations in the blaKPC gene.Low propensity observed to date; vaborbactam retains activity against KPC mutants resistant to ceftazidime-avibactam. tandfonline.comresearchgate.net

Investigation of Synergistic Combinations with Other Antimicrobial Agents in Preclinical Settings

To expand the utility of Carbavance and combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, researchers are exploring synergistic combinations with other antimicrobials in preclinical models. nih.govacademicjournals.org Combination therapy can broaden the spectrum of activity, suppress the emergence of resistance, and achieve greater bactericidal efficacy. scirp.org

Preclinical in vitro studies have investigated the combination of carbapenems like meropenem with various other agents against challenging pathogens. For instance, combinations of meropenem with colistin (B93849) have demonstrated synergistic or additive effects against Acinetobacter baumannii and Pseudomonas aeruginosa. scirp.org The proposed mechanism involves colistin disrupting the bacterial outer membrane, thereby increasing the permeability and access of the carbapenem (B1253116) to its target. scirp.org Other studies have shown synergy between meropenem and agents like ampicillin-sulbactam or rifampin against MDR A. baumannii. academicjournals.org

A particularly promising area of research is the development of triple-drug combinations to tackle bacteria producing metallo-β-lactamases (MBLs), which are not inhibited by vaborbactam. rutgers.edutaylorandfrancis.com One successful strategy shown in preclinical studies is the combination of meropenem/vaborbactam with aztreonam (B1666516). mdpi.com In this combination, aztreonam is stable against hydrolysis by MBLs, while vaborbactam protects meropenem from KPC enzymes and avibactam (B1665839) (in other combinations) can protect aztreonam from other serine-β-lactamases that may be co-produced. mdpi.comnih.gov

Table 2: Preclinical Data on Synergistic Antimicrobial Combinations
CombinationTarget Pathogen(s)Observed EffectReferences
Meropenem + ColistinA. baumannii, P. aeruginosa, K. pneumoniaeSynergy/Additivity scirp.orgnih.gov
Meropenem + Ampicillin-sulbactamMDR A. baumanniiHigh rate of synergy (94.1% of isolates) academicjournals.org
Meropenem + Cefoperazone/sulbactam (B1307)A. baumanniiSynergy nih.gov
Meropenem/Vaborbactam + AztreonamMBL-producing K. pneumoniaeSynergy; effective treatment strategy mdpi.com
Fosfomycin + ImipenemCarbapenem-resistant K. pneumoniae (CRKP)Synergy (22.6% of isolates) scispace.com

Rational Design and Synthesis of Next-Generation Boronic Acid-Based Beta-Lactamase Inhibitors

Vaborbactam's success as the first clinically approved cyclic boronic acid-based β-lactamase inhibitor has spurred research into the rational design of next-generation compounds with improved properties. taylorandfrancis.comnih.gov Boronic acids act as transition-state analogs, forming a reversible covalent bond with the active site serine of β-lactamases, which mimics the high-energy intermediate formed during β-lactam hydrolysis. mdpi.comnih.gov This mechanism is a departure from earlier "suicidal" inhibitors like clavulanic acid. mdpi.com

Future research is focused on several key areas:

Broadening the Spectrum: A major limitation of vaborbactam is its lack of activity against class B (metallo-β-lactamases) and class D (oxacillinases) carbapenemases. tandfonline.comresearchgate.net The design of pan-β-lactamase inhibitors that are effective against all four Ambler classes is a primary goal.

Bicyclic Boronates: A significant advance is the development of bicyclic boronate structures, such as taniborbactam (B611149) and QPX7728. nih.govfrontiersin.org These compounds have shown promise as ultrabroad-spectrum inhibitors, with potent activity against both serine-β-lactamases and metallo-β-lactamases in preclinical studies. frontiersin.org

Novel Scaffolds and Synthesis: Researchers are using innovative chemical strategies to discover new inhibitors. These include structure-based drug design to create novel sulfonamide boronic acids and the use of in situ click chemistry, where the enzyme itself templates the synthesis of its own inhibitor from smaller fragments. mdpi.comnih.gov Other approaches involve creating transition-state analogs with different linkers, such as 1,2,3-triazoles, to optimize binding within the enzyme's active site. mdpi.com

Table 3: Comparison of Vaborbactam and Next-Generation Boronic Acid Inhibitors
InhibitorChemical ScaffoldSpectrum of Activity (Carbapenemases)Development StageReferences
VaborbactamMonocyclic BoronateClass A (KPC)Clinically Approved (in Carbavance) nih.govnih.gov
TaniborbactamBicyclic BoronateClasses A, B, C, DClinical Development nih.govfrontiersin.org
QPX7728Bicyclic BoronateClasses A, B, C, D (potent against Class D)Clinical Development frontiersin.org
XeruborbactamBicyclic BoronatePan-β-lactamase spectrum, including IMP subfamily (Class B)Clinical Development mdpi.com

Development of Non-Animal Models for Preclinical Efficacy and Mechanism Studies

The development of new antimicrobial agents has traditionally relied heavily on mammalian models for preclinical testing. However, there is a significant push, driven by economic and ethical considerations, to develop and validate non-animal models for translational and preclinical research. nih.govnih.govresearchgate.net These alternative models can accelerate the early stages of drug discovery and provide valuable mechanistic insights.

For a compound like Carbavance, future research would benefit from the development and application of models such as:

Invertebrate Models: Organisms like the greater wax moth (Galleria mellonella) or the nematode (Caenorhabditis elegans) are increasingly used to study host-pathogen interactions and the in vivo efficacy of new antibiotics. They offer advantages of lower cost, high-throughput screening, and fewer ethical constraints compared to mammals.

Zebrafish (Danio rerio) Larvae Models: Zebrafish larvae provide a vertebrate model with an innate immune system that can be used to study bacterial infection dynamics and treatment efficacy in a whole-organism context. nih.gov

Hollow-Fiber Infection Models (HFIM): This in vitro system simulates human pharmacokinetic profiles, allowing researchers to study the pharmacodynamics of an antibiotic against a bacterial population over time. It is a powerful tool for optimizing dosing regimens and studying the emergence of resistance without the use of animals.

Organ-on-a-Chip and 3D Cell Cultures: Advanced microfluidic devices that mimic the physiology of human organs can provide more relevant data on drug efficacy and toxicity than traditional 2D cell cultures, helping to bridge the gap between in vitro experiments and clinical trials.

The validation and integration of these non-mammalian and in vitro models into the antimicrobial development pipeline is a crucial future direction that can accelerate the discovery of next-generation β-lactamase inhibitors. nih.gov

Surveillance and Monitoring of Carbavance Susceptibility Trends in Pathogen Collections (non-clinical focus)

Ongoing, large-scale surveillance programs are essential for monitoring the efficacy of new antibiotics and tracking the evolution and spread of resistance. Non-clinical surveillance, which focuses on testing large collections of bacterial isolates, provides a vital snapshot of regional and global resistance trends, informing public health strategies and future drug development. amr-insights.eu

Programs like the Antimicrobial Testing Leadership and Surveillance (ATLAS) program collect and test tens of thousands of clinical isolates from medical centers worldwide. nih.gov Data from such programs are crucial for understanding the geographic distribution of key resistance mechanisms. For example, recent ATLAS data (2018-2022) show that KPC enzymes, the primary target of vaborbactam, remain the most frequent carbapenemase in North America and Europe among meropenem-nonsusceptible Enterobacterales. amr-insights.eunih.gov In contrast, New Delhi metallo-β-lactamase (NDM) was the most prevalent carbapenemase in other global regions in 2022. nih.gov

This surveillance data directly impacts the perceived utility of Carbavance in different parts of the world and highlights the need for inhibitors with activity against MBLs. Future research in this area will involve:

Genomic Surveillance: Integrating whole-genome sequencing with susceptibility testing to provide a high-resolution view of the resistance genes, plasmids, and sequence types that are circulating.

Environmental Monitoring: Expanding surveillance to environmental settings, such as wastewater and soil, to understand the reservoirs and transmission routes of carbapenem-resistant pathogens outside of the hospital. nih.gov

Tracking New Threats: Continuously monitoring for the emergence of novel carbapenemases or resistance mechanisms that could compromise the activity of Carbavance and other new agents.

Table 4: Regional Prevalence of Carbapenemase Types in Meropenem-Nonsusceptible Enterobacterales (ATLAS Program, 2018-2022)
Global RegionMost Frequent CarbapenemaseImplication for CarbavanceReferences
North America (NA)KPCHigh utility, as vaborbactam targets KPC. nih.gov
Europe (EUR)KPCHigh utility, as vaborbactam targets KPC. nih.gov
Asia Pacific (APAC)NDM (in 2022)Limited utility against dominant strains; highlights need for MBL inhibitors. nih.gov
Latin America (LATAM)NDM (in 2022)Limited utility against dominant strains; highlights need for MBL inhibitors. nih.gov
Middle East-Africa (MEA)NDM (in 2022)Limited utility against dominant strains; highlights need for MBL inhibitors. nih.gov

Q & A

Q. What are the key pharmacological mechanisms of Carbavance, and how should researchers design experiments to validate its efficacy against carbapenem-resistant Enterobacteriaceae (CRE)?

Carbavance combines meropenem (a carbapenem) with RPX7009, a beta-lactamase inhibitor, to overcome resistance mechanisms in CRE. To validate efficacy:

  • In vitro : Perform minimum inhibitory concentration (MIC) assays against CRE isolates, including comparator agents like meropenem alone.
  • In vivo : Use animal infection models (e.g., neutropenic murine thigh) to assess pharmacokinetic/pharmacodynamic (PK/PD) targets.
  • Clinical trials : Follow Phase 3 trial frameworks (e.g., TANGO 2) to evaluate safety and efficacy in CRE-infected patients, emphasizing randomized, controlled designs with microbiological endpoints .

Q. What methodological considerations are critical when designing in vitro and in vivo studies to assess Carbavance's antimicrobial activity?

  • In vitro : Standardize broth microdilution methods per CLSI guidelines, control for inoculum effects, and include quality-control strains.
  • In vivo : Ensure PK/PD bridging by matching free-drug plasma levels in animals to human exposures. Use immunosuppressed models to mimic severe infections.
  • Data interpretation : Correlate MIC reductions with RPX7009 concentrations to confirm beta-lactamase inhibition .

Q. What statistical approaches are appropriate for analyzing Carbavance's clinical trial data, particularly in non-inferiority designs?

  • Use Kaplan-Meier survival analysis for mortality endpoints and logistic regression for categorical outcomes (e.g., clinical cure).
  • Predefine non-inferiority margins based on historical data for CRE therapies.
  • Adjust for confounding variables (e.g., baseline severity, comorbidities) using stratified randomization .

Q. What are the best practices for ensuring reproducibility in Carbavance-related pharmacokinetic studies?

  • Adopt standardized protocols for bioanalytical assays (e.g., LC-MS/MS for meropenem/RPX7009 quantification).
  • Validate methods per FDA/EMA guidelines, including precision, accuracy, and stability testing.
  • Report full PK parameters (e.g., AUC, Cmax, t½) with variability metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro susceptibility data and clinical outcomes in Carbavance studies?

  • Re-evaluate experimental conditions : Check for inoculum size effects or non-standard growth media impacting MIC results.
  • Assess host factors : Analyze patient immune status, comorbidities, and PK variability (e.g., renal function affecting drug clearance).
  • Genomic profiling : Identify emerging resistance mechanisms (e.g., metallo-beta-lactamases) in clinical isolates with discordant responses .

Q. What strategies are recommended for investigating Carbavance's synergy with other antimicrobial agents?

  • Checkerboard assays : Quantify fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5).
  • Time-kill studies : Compare bactericidal activity of Carbavance alone vs. combinations (e.g., with polymyxins or aminoglycosides).
  • Genomic analysis : Use whole-genome sequencing to identify resistance genes modulated by combination therapies .

Q. How should researchers approach the genomic analysis of CRE isolates when studying Carbavance resistance mechanisms?

  • Perform whole-genome sequencing to detect beta-lactamase genes (e.g., KPC, NDM), porin mutations, and efflux pump overexpression.
  • Correlate genotypic findings with phenotypic resistance (e.g., elevated MICs meropenem/RPX7009).
  • Use CRISPR-Cas9 knockouts to validate gene contributions to resistance .

Q. What frameworks are effective for assessing Carbavance's potential to delay antimicrobial resistance emergence?

  • Dynamic in vitro models : Simulate human PK profiles in hollow-fiber systems to track resistance development over repeated exposures.
  • Resistance frequency assays : Quantify spontaneous mutation rates at 2× and 4× MIC.
  • Population analysis profiling (PAP) : Identify heteroresistance subpopulations .

Methodological Frameworks for Data Contradiction and Reproducibility

  • Contradiction analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in resistance mechanisms) to prioritize variables requiring re-examination .
  • Reproducibility : Follow guidelines for raw data archiving, protocol preregistration, and cross-lab validation, as emphasized in chemical research standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.